molecular formula C10H9ClN2O3 B1452928 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 408339-02-6

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B1452928
CAS RN: 408339-02-6
M. Wt: 240.64 g/mol
InChI Key: JHEMIGZRMCNGNU-UHFFFAOYSA-N
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Description

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H10ClNO3 and a molecular weight of 239.65 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole consists of an oxadiazole ring substituted with a chloro group at the 5th position and a 3,4-dimethoxyphenyl group at the 3rd position .


Physical And Chemical Properties Analysis

The predicted boiling point of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is 363.3±42.0 °C, and its predicted density is 1.256±0.06 g/cm3 . The compound has a predicted pKa of -4.70±0.50 .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The compound 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, through derivatives synthesized from its base structure, has been shown to possess significant antimicrobial and anti-proliferative activities. N-Mannich bases derived from this oxadiazole displayed inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Specifically, piperazinomethyl derivatives demonstrated broad-spectrum antibacterial activities, with minimal inhibitory concentration (MIC) ranging from 0.5–8 μg/mL, showcasing potent activity against tested Gram-positive bacteria. Moreover, these compounds exhibited anti-proliferative activity against various human cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer, indicating their potential in cancer therapy research (L. H. Al-Wahaibi et al., 2021).

Anticancer Evaluation

Another study focused on the synthesis of 1,3,4-oxadiazole derivatives with the 5-chloro-3-(3,4-dimethoxyphenyl) motif, which showed excellent activity against breast cancer cell lines. This highlights the compound's utility in developing new anticancer agents, providing a foundation for future research into its efficacy across a range of cancer types (N. Polkam et al., 2021).

Molecular Structure Analysis

Research into the molecular structure of oxadiazole derivatives, including those related to 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, has provided insights into their electronic and spectral properties. Studies have calculated molecular diagrams and dipole moments, contributing to a deeper understanding of the compound's chemical behavior and potential interactions with biological targets (A. Lutskii et al., 1970).

Neuroprotective Potential

Chroman/catechol hybrids containing the 1,2,4-oxadiazole ring, including the 5-chloro-3-(3,4-dimethoxyphenyl) variant, have been evaluated for their neuroprotective potential. These compounds have shown activity in protecting neuronal cells from oxidative stress-induced cell death, suggesting their application in researching therapies for neurodegenerative diseases (M. Koufaki et al., 2010).

Synthesis and Characterization of Heterocyclic Compounds

Further research has involved the synthesis and characterization of new heterocyclic compounds based on the 1,3,4-oxadiazole structure. These studies provide foundational knowledge for the chemical modification and application of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in various biological and pharmaceutical contexts (Z. Abbas et al., 2017).

properties

IUPAC Name

5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEMIGZRMCNGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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